molecular formula C5H2BrFN4 B8249461 3-Azido-2-bromo-5-fluoropyridine

3-Azido-2-bromo-5-fluoropyridine

Cat. No.: B8249461
M. Wt: 217.00 g/mol
InChI Key: LONKFFPHTHRQGH-UHFFFAOYSA-N
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Description

3-Azido-2-bromo-5-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with azido, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a precursor compound such as 2-bromo-5-fluoropyridine is reacted with sodium azide (NaN₃) under suitable conditions to introduce the azido group .

Industrial Production Methods

Industrial production of 3-Azido-2-bromo-5-fluoropyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Azido-2-bromo-5-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium azide (NaN₃): Used for introducing the azido group.

    Palladium catalysts: Used in coupling reactions.

    Reducing agents: Such as hydrogen gas (H₂) or hydrazine (N₂H₄) for reducing the azido group.

Major Products Formed

    Biaryl compounds: Formed via Suzuki coupling reactions.

    Aminopyridines: Formed by reducing the azido group to an amine.

Scientific Research Applications

3-Azido-2-bromo-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-2-bromo-5-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-2-bromo-5-fluoropyridine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring selective and specific chemical modifications.

Properties

IUPAC Name

3-azido-2-bromo-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN4/c6-5-4(10-11-8)1-3(7)2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONKFFPHTHRQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N=[N+]=[N-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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